molecular formula C21H20N2O3S B5794360 N-{4-[(diphenylmethyl)sulfamoyl]phenyl}acetamide

N-{4-[(diphenylmethyl)sulfamoyl]phenyl}acetamide

Cat. No.: B5794360
M. Wt: 380.5 g/mol
InChI Key: QIYMTYDTOZLPAN-UHFFFAOYSA-N
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Description

N-{4-[(diphenylmethyl)sulfamoyl]phenyl}acetamide is a chemical compound with the molecular formula C21H20N2O3S and a molecular weight of 380.46 g/mol . This compound is known for its unique structure, which includes a sulfonamide group attached to a phenyl ring, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(diphenylmethyl)sulfamoyl]phenyl}acetamide involves multiple steps. One common method includes the reaction of 4-aminobenzene sulfonamide with diphenylmethyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(diphenylmethyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(diphenylmethyl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(diphenylmethyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as cyclooxygenases, which play a role in the inflammatory response. The compound’s sulfonamide group is crucial for its binding to these enzymes, leading to the inhibition of prostaglandin synthesis and subsequent anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}acetamide
  • N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide

Uniqueness

N-{4-[(diphenylmethyl)sulfamoyl]phenyl}acetamide is unique due to its specific structural features, such as the diphenylmethyl group attached to the sulfonamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[4-(benzhydrylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-16(24)22-19-12-14-20(15-13-19)27(25,26)23-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYMTYDTOZLPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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